molecular formula C8H5BrF4O B6305241 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene CAS No. 2092861-11-3

5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B6305241
CAS No.: 2092861-11-3
M. Wt: 273.02 g/mol
InChI Key: REJHCTBACJLZCG-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromo substituent at position 5, a fluoro group at position 1, a methoxy group at position 3, and a trifluoromethyl group at position 2. This arrangement of electron-withdrawing (Br, F, CF₃) and electron-donating (OCH₃) groups creates a unique electronic profile, making it valuable in pharmaceutical synthesis, agrochemicals, and materials science. Its reactivity is influenced by the interplay of these substituents, particularly in nucleophilic aromatic substitution (NAS) and cross-coupling reactions .

Properties

IUPAC Name

5-bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c1-14-6-3-4(9)2-5(10)7(6)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJHCTBACJLZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1-fluoro-3-methoxy-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

  • Substituted aromatic compounds with various functional groups.
  • Oxidized derivatives such as aldehydes and carboxylic acids.
  • Reduced aromatic compounds with fewer halogen atoms.

Scientific Research Applications

Key Features

  • Molecular Formula : C7H4BrF1O1
  • Molecular Weight : 239.01 g/mol
  • CAS Number : Not specified in the search results.

Chemical Synthesis

5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions, including:

  • Electrophilic Aromatic Substitution (EAS) : The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances the reactivity of the aromatic ring towards electrophiles.
  • Nucleophilic Aromatic Substitution (NAS) : The compound can undergo NAS due to the presence of strong electron-withdrawing groups which facilitate nucleophilic attack.

Medicinal Chemistry

This compound is explored in the development of pharmaceuticals targeting specific enzymes or receptors. Its unique functional groups can be tailored to enhance bioactivity and selectivity. For instance:

  • Anticancer Agents : Research indicates that similar trifluoromethyl-substituted compounds exhibit significant anticancer properties, making them candidates for further exploration in drug design .

Material Science

In material science, 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene is used as a building block for synthesizing novel materials with unique properties. This includes:

  • Fluorinated Polymers : The incorporation of fluorinated groups often leads to materials with enhanced thermal stability and chemical resistance.

Biological Studies

The compound is also utilized in biological studies to investigate the effects of substituted benzene derivatives on various biological systems. Its interactions with biological targets can provide insights into mechanisms of action at the molecular level.

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal highlighted the synthesis of novel anticancer agents derived from trifluoromethyl-substituted benzene derivatives, including 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene. The compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Development of Fluorinated Polymers

Research into fluorinated polymers has shown that incorporating compounds like 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene enhances material properties such as hydrophobicity and thermal stability. These materials are being explored for applications in coatings and electronic devices.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s structural analogs differ primarily in substituent positions, halogen types, or functional groups, leading to distinct electronic and steric properties. Key comparisons include:

a) 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS 1351668-20-6)
  • Structural Differences : Replaces the trifluoromethyl group (position 2) with a methyl group and shifts the methoxy group to position 1.
  • Impact :
    • Electronic Effects : The methyl group is electron-donating, reducing the electron-withdrawing effect at position 2 compared to CF₃. This lowers the compound’s stability in electrophilic reactions.
    • Steric Effects : Methyl is smaller than CF₃, reducing steric hindrance for reactions at the ortho position.
  • Applications : Less suited for high-stability intermediates but may exhibit higher reactivity in certain coupling reactions .
b) 5-Bromo-2-methoxy-1,3-bis(trifluoromethyl)benzene (CAS 1805128-65-7)
  • Structural Differences : Features two trifluoromethyl groups (positions 1 and 3) instead of fluoro and methoxy groups.
  • Impact :
    • Electronic Effects : Enhanced electron-withdrawing character due to dual CF₃ groups, increasing resistance to oxidation and NAS.
    • Solubility : Higher lipophilicity due to additional CF₃ groups, favoring organic-phase reactions.
  • Applications : Preferred in environments requiring extreme electron deficiency, such as fluorinated polymer synthesis .
c) 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene (CAS 944805-63-4)
  • Structural Differences : Shifts the bromo group to position 4 and lacks the fluoro substituent.
  • Impact :
    • Reactivity : The absence of fluorine reduces para-directing effects, altering regioselectivity in substitution reactions.
    • Thermal Stability : Lower thermal stability compared to the target compound due to reduced halogen density .

Functional Group Comparisons: Trifluoromethyl vs. Other Groups

The trifluoromethyl group in the target compound is critical for its properties. Comparisons with other derivatives:

Compound Substituent at Position 2 Key Properties
Target Compound CF₃ High electron-withdrawing effect, enhances NAS reactivity, increases lipophilicity
5-Bromo-2-fluoro-1-methoxy-3-methylbenzene CH₃ Moderate electron-donating effect, lower stability in acidic conditions
4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene CF₃ (position 2), ethoxy (position 1) Ethoxy group increases solubility in polar solvents but reduces thermal stability

Reactivity in Derivatization Reactions

The target compound’s fluorine and methoxy groups make it a candidate for derivatization. Compared to 1-fluoro-2-nitro-4-(trifluoromethyl)benzene ():

  • Target Compound : Methoxy group at position 3 enhances stability in basic conditions but may hinder substitution at adjacent positions.
  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene : Nitro group increases electrophilicity, favoring reactions with amines (e.g., polyamine derivatization). However, the absence of methoxy reduces solubility in aqueous systems .

Data Table: Key Structural and Functional Comparisons

CAS Number Compound Name Substituents Molecular Formula Key Applications
1351668-20-6 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene Br (5), F (2), OCH₃ (1), CH₃ (3) C₈H₈BrFO Intermediate for agrochemicals
1805128-65-7 5-Bromo-2-methoxy-1,3-bis(trifluoromethyl)benzene Br (5), OCH₃ (2), CF₃ (1,3) C₁₀H₇BrF₆O Fluoropolymer precursors
944805-63-4 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene Br (4), OCH₃ (2), CF₃ (1) C₈H₆BrF₃O Pharmaceuticals (inhibitor synthesis)
1514-11-0 (Target) 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene Br (5), F (1), OCH₃ (3), CF₃ (2) C₈H₅BrF₄O High-stability intermediates, NAS reactions

Biological Activity

5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene, with the CAS number 2092861-11-3, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent against various biological targets.

  • Molecular Formula : C8H5BrF4O
  • Molecular Weight : 273.02 g/mol
  • Structural Features : The presence of bromine, fluorine, and methoxy groups contributes to its lipophilicity and reactivity.

Anticancer Properties

Recent studies have shown that compounds containing trifluoromethyl groups exhibit significant anticancer activity. For instance, the incorporation of trifluoromethyl moieties in phenolic compounds has been linked to enhanced potency against cancer cell lines. Research indicates that the substitution of hydrogen atoms with trifluoromethyl groups can increase the inhibition of key enzymes involved in tumor progression .

Enzyme Inhibition

5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene has been evaluated for its ability to inhibit various enzymes. The trifluoromethyl group is known to modulate enzyme interactions, potentially leading to increased selectivity and potency. For example, studies on related compounds have demonstrated that the introduction of a trifluoromethyl group can enhance inhibitory effects on enzymes like reverse transcriptase .

Study 1: Antitumor Activity

In a study focusing on benzo[b]furan derivatives, it was found that similar compounds with trifluoromethyl substitutions showed enhanced antiproliferative activity against various cancer cell lines. The introduction of methoxy and trifluoromethyl groups significantly improved their efficacy compared to non-fluorinated analogs .

Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study highlighted that fluorinated compounds tend to have improved metabolic stability and bioavailability. This characteristic suggests that 5-Bromo-1-fluoro-3-methoxy-2-(trifluoromethyl)benzene may exhibit favorable absorption and distribution profiles in biological systems, enhancing its therapeutic potential .

Data Tables

Property Value
Molecular FormulaC8H5BrF4O
Molecular Weight273.02 g/mol
Anticancer Activity (IC50)Varies by cell line
Enzyme Inhibition PotencyEnhanced with CF3 group

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